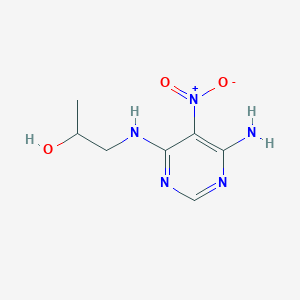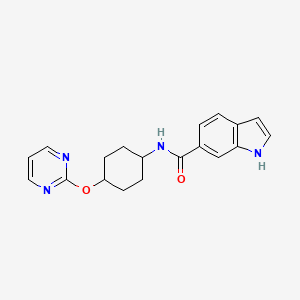
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. This receptor is a G protein-coupled receptor that is expressed on immune cells, including T cells and natural killer cells. CPI-444 has been shown to have potential therapeutic applications in the treatment of cancer and other immune-related diseases.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Activities
The compound N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide, belonging to the class of indole-pyrimidine hybrids, has shown significant potential in scientific research, particularly in anticancer and antimicrobial applications. Gokhale et al. (2017) synthesized new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives bearing substituted 2-amino pyrimidine moiety. These compounds exhibited in vitro anticancer activity against HeLa, HepG2, and MCF-7 cancer cells, with three molecules demonstrating more than 70% growth inhibition across all tested cell lines. Moreover, certain derivatives containing fluoro/chloro groups showed potent anti-microbial activity, indicating the importance of substituent groups on the pyrimidine ring in enhancing anti-proliferative and antimicrobial effects (Gokhale, Dalimba, & Kumsi, 2017).
DNA Binding and Modulation
Research on pyrimidine derivatives has also highlighted their potential in DNA binding and modulation, which is crucial for developing new therapeutic agents. For instance, pyrrole–imidazole (Py–Im) hairpin polyamides, which include pyrimidine components, have been studied for their ability to disrupt protein–DNA interactions and modulate gene expression in living cells. Modifications to these compounds, such as introducing an aryl group at the turn, have significantly enhanced their biological effects by up to two orders of magnitude, mainly through increased nuclear uptake. This approach provides a promising strategy for controlling the intracellular concentration of Py–Im polyamides, valuable for applications where biological potency is essential (Meier, Montgomery, & Dervan, 2012).
Synthesis and Characterization
The synthesis and characterization of pyrimidine derivatives have been a focal point of research, aiming at understanding their structure-activity relationships and developing novel compounds with enhanced therapeutic properties. Studies such as those conducted by Zhang, Zheng, and Cui (2014) on the Rh(III)-catalyzed C-H activation/cyclization of indoles and pyrroles, including pyrimidine derivatives, have led to the divergent synthesis of privileged heterocycles. Such research underscores the versatility of pyrimidine derivatives in synthesizing a wide range of heterocyclic compounds, highlighting their importance in medicinal chemistry (Zhang, Zheng, & Cui, 2014).
Eigenschaften
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(14-3-2-13-8-11-20-17(13)12-14)23-15-4-6-16(7-5-15)25-19-21-9-1-10-22-19/h1-3,8-12,15-16,20H,4-7H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGPSHJEEDDBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766260.png)
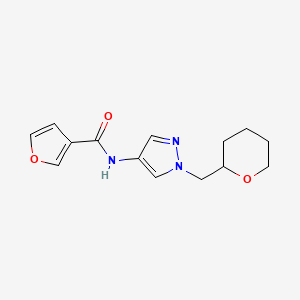
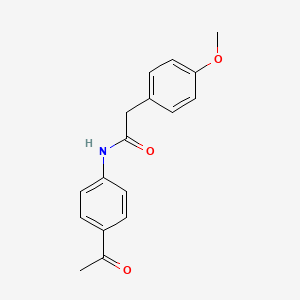
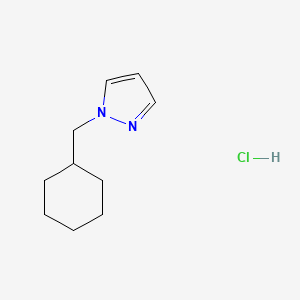
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2766269.png)
![5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2766270.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2766274.png)
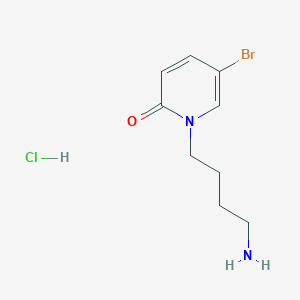
![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2766276.png)
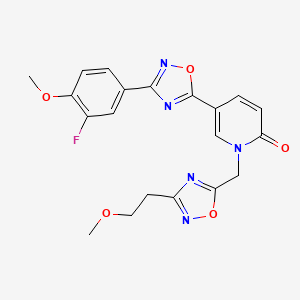
![[3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2766279.png)
